Cbz-Gly-Gly-DL-Leu-AMC

Catalog No.
S12780282
CAS No.
M.F
C28H32N4O7
M. Wt
536.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cbz-Gly-Gly-DL-Leu-AMC

Product Name

Cbz-Gly-Gly-DL-Leu-AMC

IUPAC Name

benzyl N-[2-[[2-[[4-methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate

Molecular Formula

C28H32N4O7

Molecular Weight

536.6 g/mol

InChI

InChI=1S/C28H32N4O7/c1-17(2)11-22(27(36)31-20-9-10-21-18(3)12-26(35)39-23(21)13-20)32-25(34)15-29-24(33)14-30-28(37)38-16-19-7-5-4-6-8-19/h4-10,12-13,17,22H,11,14-16H2,1-3H3,(H,29,33)(H,30,37)(H,31,36)(H,32,34)

InChI Key

WWRUTMQQQWGCPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(C)C)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3

Cbz-Gly-Gly-DL-Leu-AMC, also known as Z-Gly-Gly-Leu-AMC, is a synthetic fluorogenic substrate primarily used in biochemical assays to study proteolytic activity. The compound consists of a sequence of amino acids: two glycine residues, one leucine residue, and is modified with a benzyloxycarbonyl (Cbz) protecting group at the amino terminus. The addition of the 7-amido-4-methylcoumarin (AMC) moiety allows for fluorescence detection upon cleavage by specific proteases, making it valuable in enzyme kinetics and protease activity assays.

  • Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, leading to the release of the constituent amino acids—glycine and leucine. Hydrolysis can be catalyzed by proteolytic enzymes or through chemical means using reagents like hydrochloric acid or sodium hydroxide.
  • Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxidized derivatives when treated with oxidizing agents such as hydrogen peroxide.
  • Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups through various

Cbz-Gly-Gly-DL-Leu-AMC is particularly noted for its role as a substrate for several proteases, including:

  • Chymotrypsin-like activity of the 20S proteasome: It serves as a sensitive substrate for detecting the enzymatic activity of this complex .
  • Subtilisins: The compound is cleaved by subtilisin enzymes, which are serine proteases used in various industrial applications .
  • ClpP protease from Mycobacterium tuberculosis: It is also recognized as a substrate for this specific bacterial protease, making it relevant in studies related to tuberculosis .

The synthesis of Cbz-Gly-Gly-DL-Leu-AMC typically involves solid-phase peptide synthesis (SPPS). The general steps include:

  • Resin Preparation: The process begins with loading a resin with the C-terminal amino acid, leucine.
  • Deprotection and Coupling:
    • The amino group of leucine is deprotected.
    • Glycine is coupled using coupling reagents such as dicyclohexylcarbodiimide or 1-hydroxybenzotriazole.
    • This process is repeated for the second glycine residue.
  • Final Deprotection: After synthesizing the peptide chain, the benzyloxycarbonyl protecting group is removed to yield the free peptide conjugated with AMC .

Cbz-Gly-Gly-DL-Leu-AMC has several applications in biochemical research:

  • Protease Activity Assays: Its primary use is in detecting and quantifying protease activity in various biological samples.
  • Enzyme Kinetics Studies: It helps in understanding the kinetics of enzyme-substrate interactions due to its fluorescent properties.
  • Drug Development: The compound can be utilized in screening potential inhibitors of proteolytic enzymes involved in various diseases, including cancer and infectious diseases .

Interaction studies involving Cbz-Gly-Gly-DL-Leu-AMC focus on its binding and cleavage by different proteases. Research indicates that this compound exhibits specificity towards certain enzymes, which can be quantitatively measured using fluorescence assays. This specificity allows for detailed studies on enzyme mechanisms and substrate preferences.

Several compounds share structural similarities with Cbz-Gly-Gly-DL-Leu-AMC. Here are some notable examples:

Compound NameDescriptionUnique Features
Z-Gly-OHA simpler peptide with only one glycine residueLess complex than Cbz-Gly-Gly-DL-Leu-AMC
Z-Gly-Gly-OHA dipeptide containing two glycine residuesLacks the leucine residue
Z-Gly-Gly-Leu-AMCA fluorogenic substrate similar to Cbz-Gly-Gly-DL-Leu-AMCUsed specifically for studying proteasome activity
Glycine 7-amido-4-methylcoumarinA simpler fluorogenic compoundDoes not contain additional amino acids

The uniqueness of Cbz-Gly-Gly-DL-Leu-AMC lies in its specific sequence of glycine and leucine, which contributes to its distinct reactivity and stability compared to simpler peptides. Its ability to serve as a substrate for multiple proteases enhances its utility in biochemical research .

Solid-Phase Peptide Synthesis Protocols

Solid-phase peptide synthesis represents the fundamental methodology for preparing benzyloxycarbonyl-glycine-glycine-DL-leucine-7-amino-4-methylcoumarin, enabling the systematic construction of this fluorogenic substrate through anchored synthesis on polymeric supports [10] [11]. The general protocol initiates with the attachment of the carboxy-terminal residue to an acid-labile resin, followed by sequential deprotection and coupling cycles to build the desired peptide sequence [16].

The synthetic strategy employs 9-fluorenylmethoxycarbonyl/tert-butyl protection schemes, which provide orthogonal deprotection conditions essential for maintaining peptide integrity during synthesis [11]. The process begins with loading the first amino acid onto Wang resin or Rink amide resin, depending on whether a carboxy-terminal acid or amide is desired [16]. For benzyloxycarbonyl-glycine-glycine-DL-leucine-7-amino-4-methylcoumarin synthesis, specialized resins incorporating the 7-amino-4-methylcoumarin moiety have been developed to facilitate direct on-resin assembly [20].

Standard coupling protocols utilize carbodiimide-based activation systems, with N,N'-diisopropylcarbodiimide and 1-hydroxybenzotriazole serving as the primary coupling reagents [11]. The coupling efficiency for each amino acid incorporation typically exceeds 99%, which is crucial for obtaining high-purity final products [28]. Reaction monitoring through ninhydrin or Kaiser tests provides real-time assessment of coupling completion, ensuring optimal synthetic outcomes [10].

Synthesis ParameterOptimal ConditionsCoupling Efficiency
Temperature20-25°C>99%
Coupling Time2-4 hours>99%
Deprotection Time20 minutesComplete
Reagent Excess3-5 equivalents>99%

The incorporation of glycine residues presents unique challenges due to their tendency to promote β-sheet formation and peptide aggregation [34]. Studies have demonstrated that glycine-containing sequences exhibit increased aggregation potential, particularly when combined with hydrophobic amino acids such as leucine [34]. To address these challenges, modified coupling protocols employing elevated temperatures and extended reaction times have been developed specifically for glycine incorporation [28].

Protecting Group Strategies for Benzyloxycarbonyl Moieties

Benzyloxycarbonyl protecting groups serve as the primary amino-terminal protection strategy for benzyloxycarbonyl-glycine-glycine-DL-leucine-7-amino-4-methylcoumarin synthesis, providing robust protection against unwanted side reactions during peptide chain elongation [13] [17]. The benzyloxycarbonyl group exhibits exceptional stability under basic conditions while remaining susceptible to acid-catalyzed or hydrogenolytic removal [13].

Installation of benzyloxycarbonyl protection occurs through reaction with benzyl chloroformate or benzyloxycarbonyl N-hydroxysuccinimide ester under basic conditions [13]. The reaction proceeds efficiently in organic solvents such as dichloromethane or dimethylformamide, with triethylamine or pyridine serving as the base [13]. Reaction temperatures typically range from 0°C to room temperature, with completion achieved within 2-4 hours [13].

The orthogonal nature of benzyloxycarbonyl protection allows for selective deprotection without affecting other protecting groups present in the molecule [17]. Three primary deprotection methods have been established: catalytic hydrogenolysis using palladium on carbon, strong acid treatment with hydrogen bromide, and sodium/liquid ammonia reduction [13]. Catalytic hydrogenolysis represents the most commonly employed method due to its mild conditions and high selectivity [13].

Deprotection MethodConditionsSelectivityYield
Catalytic HydrogenolysisPd/C, H₂, EtOHExcellent95-98%
Acid TreatmentHBr/AcOHGood85-90%
Metal ReductionNa/NH₃Excellent90-95%

The benzyloxycarbonyl group demonstrates remarkable compatibility with the 7-amino-4-methylcoumarin fluorophore, maintaining fluorescent properties throughout the synthetic sequence [13]. This compatibility is crucial for preserving the fluorogenic characteristics essential for the compound's intended applications as a protease substrate [14].

Coupling Techniques for 7-Amino-4-Methylcoumarin Fluorophore Integration

The incorporation of 7-amino-4-methylcoumarin into peptide sequences requires specialized coupling methodologies that address the unique electronic and steric properties of this fluorogenic moiety [14] [20]. Traditional peptide coupling reagents often exhibit reduced efficiency when applied to 7-amino-4-methylcoumarin due to the poor nucleophilicity of the coumarin amine [14].

Modified coupling conditions developed by Carpino and colleagues employ enhanced activation protocols specifically designed for challenging amines [14]. These protocols utilize 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate with 1-hydroxybenzotriazole in dimethylformamide, achieving coupling yields of 57-95% for various amino acid-7-amino-4-methylcoumarin conjugates [14].

Alternative strategies involve the synthesis of 7-amino-4-carbamoylmethylcoumarin derivatives, which exhibit improved reactivity compared to the parent 7-amino-4-methylcoumarin [14]. This bifunctional approach allows for direct incorporation of all twenty proteinogenic amino acids at the P1 position through standard 9-fluorenylmethoxycarbonyl-based protocols [14].

The development of specialized resins incorporating pre-attached 7-amino-4-methylcoumarin has revolutionized the synthesis of peptide-7-amino-4-methylcoumarin conjugates [20]. These resins utilize 7-N-(9-fluorenylmethoxycarbonyl)aminocoumarin-4-acetic acid as a linker, enabling facile solid-phase synthesis followed by mild decarboxylation to afford the desired peptide-7-amino-4-methylcoumarin products [20].

Coupling MethodActivation SystemYield RangeReaction Time
Standard ProtocolDIC/HOBt30-50%12-24 hours
Enhanced ProtocolHATU/HOBt57-95%4-8 hours
Resin-BasedPre-functionalized70-85%2-4 hours

Recent advances in microwave-assisted coupling have demonstrated significant improvements in both reaction rates and yields for 7-amino-4-methylcoumarin incorporation [19]. Pentafluorophenol activation combined with microwave irradiation achieves coupling efficiencies of up to 44% for challenging fluorophore attachments, representing substantial improvements over conventional methods [19].

Purification and Quality Control Measures

The purification of benzyloxycarbonyl-glycine-glycine-DL-leucine-7-amino-4-methylcoumarin requires sophisticated chromatographic techniques capable of resolving closely related impurities arising from incomplete couplings, side reactions, and protecting group failures [24] [25]. Reversed-phase high-performance liquid chromatography represents the primary purification methodology, utilizing the differential hydrophobic interactions between the target compound and related impurities [25].

Optimal separation conditions employ C18 stationary phases with acetonitrile-water gradient systems containing trifluoroacetic acid as an ion-pairing agent [27]. The trifluoroacetic acid serves dual functions: maintaining low pH to protonate amino groups and forming ion pairs with positively charged residues, thereby enhancing chromatographic resolution [27]. Gradient profiles typically span from 5% to 95% acetonitrile over 30-60 minutes, providing adequate resolution for complex impurity profiles [27].

Quality control protocols encompass multiple analytical techniques to ensure product identity, purity, and potency [15] [26]. Mass spectrometry analysis confirms the theoretical molecular weight of 536.6 g/mol for benzyloxycarbonyl-glycine-glycine-DL-leucine-7-amino-4-methylcoumarin, with high-resolution electrospray ionization systems providing accuracy within 0.1% [26]. This precision enables discrimination between the target compound and closely related impurities differing by single mass units [26].

Quality Control ParameterAnalytical MethodAcceptance CriteriaPrecision
Molecular WeightESI-MS536.6 ± 0.5 g/mol±0.1%
PurityRP-HPLC≥95% by area±0.5%
IdentityMS/MSFragment match100%
FluorescenceSpectrofluorometryλex/λem 380/460 nm±2 nm

Tandem mass spectrometry provides definitive sequence confirmation through systematic fragmentation analysis [26]. The resulting fragment ion patterns must match theoretical predictions derived from the known peptide sequence, ensuring complete structural verification beyond simple molecular weight confirmation [26].

Fluorescence characterization represents a critical quality parameter specific to this fluorogenic substrate [8]. The compound exhibits characteristic excitation and emission wavelengths at 380 nanometers and 460 nanometers, respectively [8]. Fluorescence intensity measurements provide quantitative assessment of the 7-amino-4-methylcoumarin moiety integrity and can detect degradation products that may compromise substrate performance [8].

Purity determination through analytical reversed-phase high-performance liquid chromatography typically requires achievement of ≥95% purity by peak area integration [15]. The remaining 5% consists primarily of closely related peptide impurities, truncated sequences, and residual protecting group derivatives [15]. Advanced purification protocols can achieve purities exceeding 98% through multiple chromatographic steps and optimized gradient conditions [15].

Impurity TypeTypical LevelImpact on PerformanceRemoval Strategy
Truncated Peptides1-3%Reduced activityExtended gradients
Protected Intermediates0.5-2%No activityAcid treatment
Deletion Sequences0.5-1%Variable activityHigh-resolution RP-HPLC
Fluorophore Degradation<0.5%Loss of signalCareful handling

Substrate Specificity for Proteasomal Chymotrypsin-like Activity

Benzyloxycarbonyl-Glycine-Glycine-DL-Leucine-7-Amino-4-Methylcoumarin serves as a highly specific fluorogenic substrate for the chymotrypsin-like activity of proteasomal complexes [1] [2]. The compound demonstrates exceptional selectivity for the beta-5 subunit-associated chymotrypsin-like peptidase activity within both 20S and 26S proteasomes [3] [4]. Research findings indicate that this substrate exhibits preferential cleavage after the leucine residue at the P1 position, which aligns with the characteristic specificity of chymotrypsin-like proteases for hydrophobic amino acids [1] [2].

Studies utilizing benzyloxycarbonyl-Glycine-Glycine-DL-Leucine-7-Amino-4-Methylcoumarin have demonstrated its superior performance compared to other proteasomal substrates. The compound shows high selectivity when proteasomal chymotrypsin-like peptidase activity is selectively inhibited by bortezomib, epoxomicin, and lactacystin at nanomolar to micromolar concentrations, while proteasomal caspase-like and trypsin-like peptidase activities remain unaffected [3]. This differential inhibition profile confirms the substrate's specificity for the chymotrypsin-like active site.

The working concentration range for proteasome activity assays typically spans 50-200 micromolar, providing optimal sensitivity for detecting enzymatic activity while maintaining substrate specificity [4] [5]. Research has established that pre-treatment of cell lysates with proteasome inhibitors such as MG132, PS341, or epoxomicin can effectively eliminate non-specific proteolytic contributions, allowing for accurate measurement of proteasomal chymotrypsin-like activity [4].

Role in ClpP1/2 Protease Activity Assays

Benzyloxycarbonyl-Glycine-Glycine-DL-Leucine-7-Amino-4-Methylcoumarin has emerged as the optimal fluorogenic substrate for ClpP1/2 protease complexes, particularly those from Mycobacterium tuberculosis [6] [7]. Comprehensive substrate screening studies have identified this compound as the best substrate among various fluorescent peptides tested, demonstrating superior cleavage efficiency compared to other widely used proteasome substrates such as Succinyl-Leucine-Leucine-Valine-Tyrosine-7-Amino-4-Methylcoumarin [6].

The ClpP1/2 complex from Mycobacterium tuberculosis exhibits distinct substrate preferences, with benzyloxycarbonyl-Glycine-Glycine-DL-Leucine-7-Amino-4-Methylcoumarin being readily cleaved alongside Succinyl-Alanine-Alanine-Phenylalanine-7-Amino-4-Methylcoumarin and Alanine-Alanine-Phenylalanine-7-Amino-4-Methylcoumarin [6]. This substrate specificity profile indicates that the ClpP1/2 active sites preferentially accommodate hydrophobic residues in the P1 position, with leucine and phenylalanine being particularly favored.

Research has revealed that both ClpP1 and ClpP2 subunits contribute enzymatically to the overall activity of the complex, with ClpP1 showing greater contribution to hydrophobic substrate hydrolysis [8]. When ClpP1 is selectively inactivated, a much greater loss of activity against benzyloxycarbonyl-Glycine-Glycine-DL-Leucine-7-Amino-4-Methylcoumarin is observed compared to ClpP2 inactivation, suggesting distinct substrate preferences between the two subunits [8]. The compound requires the presence of dipeptide activators such as benzyloxycarbonyl-Isoleucine-Leucine for optimal ClpP1/2 activity, highlighting the allosteric regulation mechanisms of these proteases [7] [9].

Fluorogenic Mechanism of 7-Amino-4-Methylcoumarin Release Quantification

The fluorogenic mechanism underlying benzyloxycarbonyl-Glycine-Glycine-DL-Leucine-7-Amino-4-Methylcoumarin utilization relies on the proteolytic release of 7-amino-4-methylcoumarin, which serves as a highly sensitive fluorescent reporter [1] [10]. Upon substrate cleavage by target proteases, the liberated 7-amino-4-methylcoumarin exhibits characteristic excitation and emission wavelengths at 360-380 nanometers and 440-460 nanometers, respectively [1] [2] [10] [11].

The fluorescence detection system demonstrates exceptional sensitivity, with detection limits reaching 10^-6 molar concentrations of released 7-amino-4-methylcoumarin [10] [12]. This sensitivity enables real-time monitoring of protease activity through continuous fluorescence measurements, allowing for precise kinetic analysis [10]. The linear relationship between substrate concentration and fluorescence intensity extends across a broad range from 0.025 to 50 micromolar, providing flexibility for various experimental conditions [13].

Quantification protocols typically employ fluorescence spectrophotometry with temperature control at 25 degrees Celsius, utilizing 1.0 relative fluorescence unit as the reference standard for 10^-6 molar 7-amino-4-methylcoumarin solutions [10]. The extinction coefficient of 7700 M^-1cm^-1 at 370 nanometers provides an alternative photometric detection method for laboratories without fluorescence capabilities [10]. Standard curves prepared with serial dilutions of 7-amino-4-methylcoumarin solutions enable accurate conversion of fluorescence measurements to molar concentrations of released product [12].

The fluorogenic approach offers significant advantages over traditional chromogenic substrates, including enhanced sensitivity, broader dynamic range, and compatibility with automated high-throughput screening platforms [14] [15]. Comparative studies have demonstrated that 7-amino-4-carbamoylmethylcoumarin derivatives provide approximately three-fold increased quantum yield over traditional 7-amino-4-methylcoumarin substrates, further enhancing detection sensitivity [14] [15].

Kinetic Parameters Determination (Km, Vmax, kcat)

Determination of kinetic parameters for benzyloxycarbonyl-Glycine-Glycine-DL-Leucine-7-Amino-4-Methylcoumarin involves systematic analysis using Michaelis-Menten kinetics principles [16] [17]. The standard approach requires measurement of initial reaction velocities across multiple substrate concentrations, typically ranging from 0.025 to 50 micromolar, to establish comprehensive kinetic profiles [13].

For human ClpXP protease complexes utilizing analogous fluorogenic substrates, kinetic analysis has yielded specific parameters including a Km value of 261 ± 43 micromolar and a kcat of 1.33 ± 0.08 s^-1 [18]. These measurements were obtained using a substrate cocktail containing 90% non-fluorescent analog and 10% fluorogenic peptide to overcome inner-filter effects at higher substrate concentrations [18]. The catalytic efficiency, represented by the kcat/Km ratio, provides crucial insights into enzyme performance and substrate affinity relationships [19].

Kinetic parameter determination protocols typically involve pre-incubation of enzyme and substrate solutions under controlled temperature and pH conditions, followed by real-time fluorescence monitoring over 3-4 minute intervals [10] [20]. The Michaelis-Menten equation (V = Vmax × [S]/(Km + [S])) serves as the fundamental model for data analysis, with non-linear regression techniques employed to extract accurate kinetic constants [17] [21].

For proteasomal systems, working substrate concentrations of 50-200 micromolar are commonly employed for routine activity measurements, representing concentrations that provide measurable signal while remaining within the linear response range [4] [5]. The relationship between Vmax and total enzyme concentration ([E]T) follows the expression Vmax = [E]T × kcat, enabling calculation of turnover numbers when enzyme concentrations are accurately determined [19].

Advanced kinetic analysis may incorporate multiple substrate concentration ranges to detect potential biphasic kinetics or substrate inhibition effects [13]. Low concentration models (0.025-1 micromolar) and high concentration models (2.5-50 micromolar) can reveal different kinetic behaviors and provide more comprehensive understanding of enzyme-substrate interactions [13]. These detailed kinetic studies are essential for drug development applications, inhibitor screening, and mechanistic investigations of protease function.

ParameterValueReference
Excitation Wavelength (nm)360-380 [1] [2] [10] [11]
Emission Wavelength (nm)440-460 [1] [2] [10] [11]
Quantum Yield (relative to AMC)1.0 (reference) [14] [15]
Extinction Coefficient7700 M⁻¹cm⁻¹ (at 370 nm) [10]
Detection Limit10⁻⁶ M AMC [10] [12]
Linear Range0.025-50 µM substrate [13]
Protease SystemPreferred Cleavage SiteSubstrate SelectivityInhibition ProfileReference
Proteasomal Chymotrypsin-like ActivityAfter Leu (P1 position)High for Z-Gly-Gly-Leu-AMCInhibited by bortezomib, EPM, lactacystin [3] [4]
ClpP1/2 ComplexAfter Leu, Phe (hydrophobic)Best substrate testedInhibited by lactacystin, DCI [6] [8]
CodWX ProteaseAfter Leu (hydrophobic)Active substrateInhibited by PMSF, DFP [22]
Subtilisin BPN and CarlsbergAfter Leu (hydrophobic)Sensitive substrateNot reported [23]
General Chymotrypsin-like ProteasesAfter hydrophobic residuesGeneral substrateVariable [24]
ProteaseKm (µM)kcat (s⁻¹)VmaxReference
Mycobacterium tuberculosis ClpP1P2Not reportedNot reportedNot reported [6] [8]
Human ClpXP (FR-CPM substrate)261 ± 431.33 ± 0.08Not reported [18]
Bacillus subtilis CodWXNot reportedNot reportedNot reported [22]
Proteasome 20S/26S (Chymotrypsin-like)50-200 (working range)Not reportedNot reported [4] [5]
Thrombin (related AMC substrate)VariableVariableVariable [25]
Factor XIII-A (related AMC substrate)VariableVariableVariable [26]

XLogP3

2.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

536.22709937 g/mol

Monoisotopic Mass

536.22709937 g/mol

Heavy Atom Count

39

Dates

Last modified: 08-09-2024

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